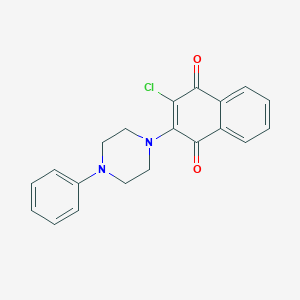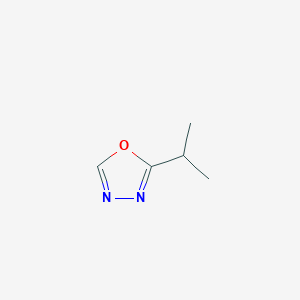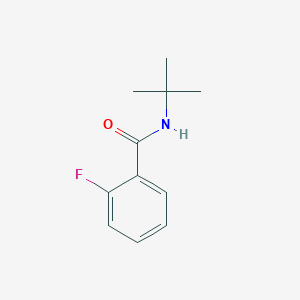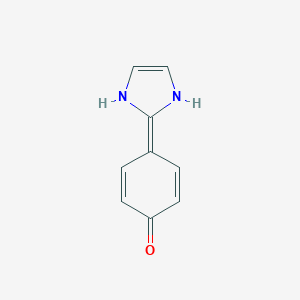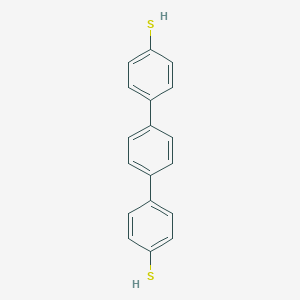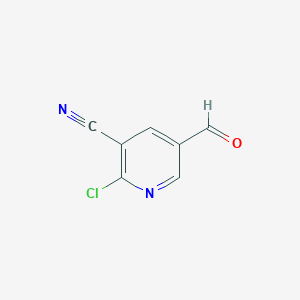
2-Chloro-5-formylnicotinonitrile
Übersicht
Beschreibung
2-Chloro-5-formylnicotinonitrile is a chemical compound with the molecular formula C7H3ClN2O and a molecular weight of 166.56 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-formylnicotinonitrile consists of seven carbon atoms, three hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The predicted boiling point of 2-Chloro-5-formylnicotinonitrile is 278.1±35.0 °C, and its predicted density is 1.41±0.1 g/cm3 . Its pKa is predicted to be -4.16±0.10 .Wissenschaftliche Forschungsanwendungen
-
Co-crystals of Caffeine with Substituted Nitroanilines and Nitrobenzoic Acids
- Summary of Application : This research involves the synthesis of new co-crystals of caffeine with some halogenated nitroanilines and two nitrobenzoic acids .
- Methods of Application : These co-crystals were characterized by single crystal X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy .
- Results or Outcomes : The co-crystals adopt a range of structures, namely two-dimensional (2D) flat layer, corrugated layer, and 3D interlocked structures . The series of crystals allowed the researchers to establish a structure–mechanical property relationship .
-
2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8
- Summary of Application : This study focuses on the degradation of 2-chloro-5-nitrophenol (2C5NP), a typical chlorinated nitroaromatic pollutant, by a newly isolated bacterium .
- Methods of Application : The bacterium was isolated from pesticide-contaminated soil and was found to utilize 2C5NP via partial reductive pathways .
- Results or Outcomes : The study identified 2-chloro-5-nitrosophenol as an intermediate of 2C5NP catabolism for the first time . The study also identified the genes necessary for 2C5NP and MNP catabolism .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-formylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGDNLEUWDYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-formylnicotinonitrile | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)
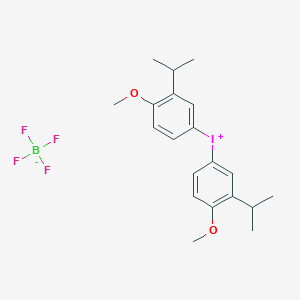
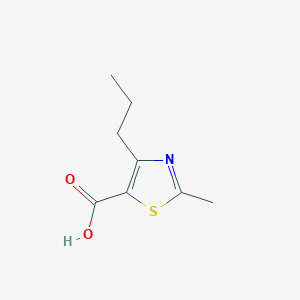
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
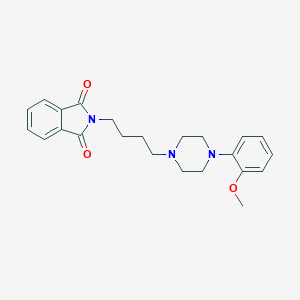
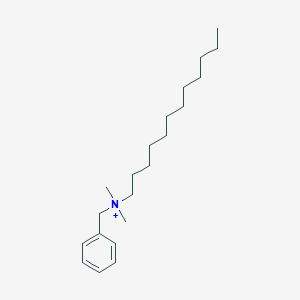
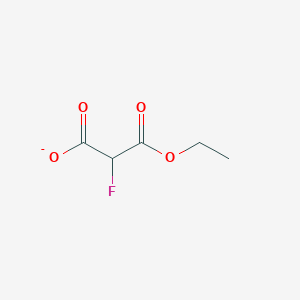
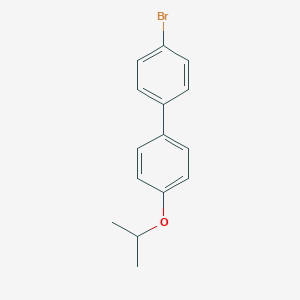
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
